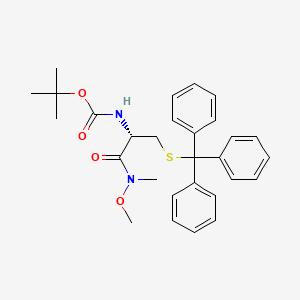

N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Descripción general

Descripción

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a synthetic compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is primarily used in proteomics research and organic synthesis . The compound is characterized by its crystalline appearance and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically involves the protection of cysteine with a trityl group and the subsequent introduction of a Boc (tert-butoxycarbonyl) group . The methoxy and methylamide groups are then added through specific reaction conditions that ensure the stability and purity of the final product . The detailed synthetic route may involve multiple steps, including protection, deprotection, and coupling reactions, each requiring precise control of temperature, pH, and reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to safety and environmental regulations .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The trityl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Aplicaciones Científicas De Investigación

N-Boc-S-tritylcystein-N-methoxy-N-methylamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and trityl groups provide stability and protect the reactive sites of the molecule, allowing it to participate in various biochemical reactions without undergoing premature degradation . The methoxy and methylamide groups may enhance the compound’s solubility and facilitate its interaction with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-cysteine: Similar in structure but lacks the trityl and methoxy groups.

N-Boc-S-tritylcysteine: Similar but does not have the methoxy and methylamide groups.

N-Boc-S-methylcysteine: Lacks the trityl and methoxy groups.

Uniqueness

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is unique due to the presence of both the trityl and Boc protecting groups, as well as the methoxy and methylamide functionalities. This combination of groups provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of cysteine, characterized by the following structural elements:

- N-Boc (tert-butoxycarbonyl) : A protective group that enhances stability and solubility.

- S-trityl : A trityl group that provides steric protection to the thiol group of cysteine.

- N-methoxy-N-methylamide : This moiety contributes to the compound's reactivity and potential biological interactions.

The molecular formula is , with a molecular weight of 317.41 g/mol. Its solubility in organic solvents makes it suitable for various biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy and methyl groups enhances its lipophilicity, allowing better membrane permeability.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in redox reactions due to the presence of the thiol group.

- Modulation of Protein Interactions : The trityl group can influence protein folding and stability, potentially altering protein-protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic activity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. Below are significant findings from various research efforts:

Case Studies

-

Antioxidant Activity Assessment :

- In a study evaluating the antioxidant capacity using DPPH radical scavenging assays, this compound demonstrated a significant reduction in DPPH absorbance, indicating effective radical scavenging ability.

-

Cytotoxicity Evaluation :

- A series of assays conducted on various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in oncology.

-

Antimicrobial Testing :

- The compound was tested against multiple bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria, which could lead to further development as an antibiotic.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCGNIONQKAWQY-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676271 | |

| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-38-2 | |

| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.